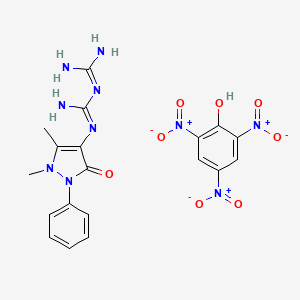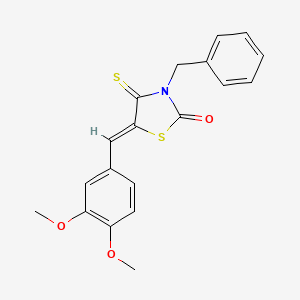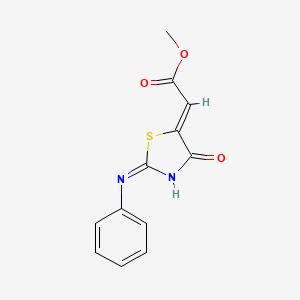![molecular formula C17H21N3O4 B6016109 ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6016109.png)
ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mécanisme D'action
The mechanism of action of ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in gene regulation, and inhibiting its activity can lead to changes in gene expression. This compound has been shown to induce the expression of genes involved in apoptosis and inhibit the expression of genes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. This compound has also been shown to inhibit the production of inflammatory cytokines, which can contribute to its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate in lab experiments is its potential as a cancer therapeutic agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another advantage of using this compound is its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal studies.
Orientations Futures
There are several future directions for the study of ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate. One direction is to investigate the potential of this compound as a cancer therapeutic agent in animal models and clinical trials. Another direction is to investigate the potential of this compound as an anti-inflammatory agent in animal models and clinical trials. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
Ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate can be synthesized through various methods, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with phenoxyacetic acid and ethyl chloroacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction produces this compound as a white solid, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[(2-phenoxyacetyl)amino]pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-23-16(22)10-20-13(3)17(12(2)19-20)18-15(21)11-24-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNSCDANVXOJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6016041.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B6016048.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B6016054.png)
![2-methoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6016058.png)
![potassium {2-hydroxy-3-[(4-methoxybenzyl)amino]propyl}sulfamate](/img/structure/B6016066.png)


![(3'R*,4'R*)-1'-[(2'-methyl-3-biphenylyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016070.png)

![(4-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6016084.png)
![N-ethyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B6016087.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6016098.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B6016107.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6016113.png)